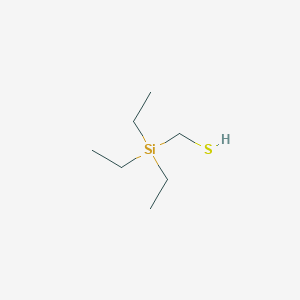

Triethylsilylmethanethiol

Description

Triethylsilylmethanethiol (chemical formula: (C₂H₅)₃Si–CH₂SH) is an organosilicon compound featuring a triethylsilyl group bonded to a methanethiol moiety. The silyl group imparts unique steric and electronic properties, distinguishing it from other thiol derivatives. Organosilicon thiols like this compound are often utilized in organic synthesis as protective groups or ligands due to their moderate reactivity and tunable steric bulk .

Properties

CAS No. |

18441-99-1 |

|---|---|

Molecular Formula |

C7H18SSi |

Molecular Weight |

162.37 g/mol |

IUPAC Name |

triethylsilylmethanethiol |

InChI |

InChI=1S/C7H18SSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 |

InChI Key |

QNJOPPUZNPXERR-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CS |

Canonical SMILES |

CC[Si](CC)(CC)CS |

Other CAS No. |

18441-99-1 |

Synonyms |

(Triethylsilyl)methanethiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related methanethiol derivatives are analyzed for comparative insights:

(3-Methylphenyl)methanethiol

- Structure : CH₃C₆H₄–CH₂SH (aromatic substitution at the meta position).

- Properties: Molecular Weight: 138.23 g/mol . Purity: 95% (commercial grade) . Applications: Used in organic synthesis and as a precursor for functionalized materials. The methyl group enhances lipophilicity, improving solubility in nonpolar solvents.

Ethanethiol

- Structure : CH₃CH₂–SH (simple aliphatic thiol).

- Properties :

(3-Chlorophenyl)methanethiol

- Structure : ClC₆H₄–CH₂SH (chlorine substitution at the meta position).

- Properties :

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Purity (%) | Key Substituent | Applications |

|---|---|---|---|---|

| Triethylsilylmethanethiol* | ~190.42 (calculated) | N/A | Triethylsilyl | Organic synthesis, ligand design |

| (3-Methylphenyl)methanethiol | 138.23 | 95 | 3-Methylphenyl | Material science, pharmaceuticals |

| Ethanethiol | 62.13 | N/A | Ethyl | Industrial solvents |

| (3-Chlorophenyl)methanethiol | 158.64 | High | 3-Chlorophenyl | Reactive intermediates, agrochemicals |

Research Findings

- Steric Effects : The triethylsilyl group in this compound likely provides greater steric hindrance compared to aryl or alkyl substituents, slowing reaction kinetics in crowded environments .

- Electronic Modulation : Aryl substituents (e.g., 3-methylphenyl or 3-chlorophenyl) alter electron density at the thiol group, influencing acidity and nucleophilicity. Chlorine’s electronegativity enhances oxidative stability .

- Safety and Handling : Aliphatic thiols like ethanethiol require stringent safety measures due to volatility, whereas silylated derivatives may offer improved handling stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.